Ro-3306

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Ro 3306は、サイクリン依存性キナーゼ1(CDK1)の選択的、ATP競合的、細胞透過性阻害剤です。CDK1は、細胞周期のG2/M期移行を制御する重要な調節タンパク質です。 Ro 3306は、複数の前臨床モデルにおいて強力な抗腫瘍活性を示しており、がん研究における貴重な化合物となっています .

科学的研究の応用

Ro 3306 has a wide range of scientific research applications, including:

Cancer Research: Ro 3306 has shown significant anti-tumor activity in ovarian cancer cells and transgenic mouse models.

Cell Cycle Studies: Ro 3306 is used to synchronize cells at the G2/M phase border, allowing researchers to study cell cycle progression and mitosis.

Biochemical Research: The compound is used to study the role of CDK1 in various cellular processes, including DNA repair and cell cycle regulation.

作用機序

Ro 3306は、CDK1を選択的に阻害することでその効果を発揮します。CDK1は、サイクリンBと二部複合体を形成し、核膜の崩壊、染色体の凝縮、紡錘体集合、紡錘体集合チェックポイントの活性化に関与するさまざまな基質をリン酸化します。 CDK1を阻害することにより、Ro 3306は細胞をG2/M期で効果的に停止させ、細胞周期停止とアポトーシスを引き起こします .

生化学分析

Biochemical Properties

Ro-3306 is a selective cyclin-dependent kinase (CDK1) inhibitor . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

Cellular Effects

This compound significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound involves binding to the ATP pocket of CDK1 . It enhances downstream p53 signaling . This compound also affects the expression of cell cycle inhibitory and apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, the treatment of cells with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The treatment of mice with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .

Metabolic Pathways

This compound is involved in the cell cycle regulatory pathway, specifically controlling the G2/M phase transition of the cell cycle . It interacts with cyclin B and affects the phosphorylation of a spectrum of substrates .

Transport and Distribution

This compound is an ATP-competitive inhibitor, suggesting that it may be transported into cells via mechanisms similar to those used for ATP . Once inside the cell, it binds to the ATP pocket of CDK1 .

Subcellular Localization

This compound localizes to the mitotic spindle during mitosis . This localization is critical for its role in coordinating nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .

準備方法

Ro 3306は、特定の試薬と条件を含む一連の化学反応によって合成できます反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用が含まれ、反応を促進します .

化学反応の分析

Ro 3306は、以下を含むさまざまな化学反応を受けます。

酸化: Ro 3306は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: この化合物は還元されて、異なる化学的性質を持つ還元型を生成することができます。

置換: Ro 3306は、特定の官能基が他の官能基に置換される置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究への応用

Ro 3306は、以下を含む幅広い科学研究への応用を持っています。

がん研究: Ro 3306は、卵巣がん細胞およびトランスジェニックマウスモデルにおいて有意な抗腫瘍活性を示しています。

細胞周期研究: Ro 3306は、細胞をG2/M期境界で同期させるために使用され、研究者は細胞周期の進行と有糸分裂を研究することができます.

ウイルス学: Ro 3306は、ウイルスmRNAのスプライシングに影響を与えることで、インフルエンザに対して潜在的な抗ウイルス活性を示しています.

生化学研究: この化合物は、DNA修復や細胞周期の調節など、さまざまな細胞プロセスにおけるCDK1の役割を研究するために使用されています.

類似化合物との比較

Ro 3306は、他のサイクリン依存性キナーゼと比較して、CDK1に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

プルバノロールA: 複数のCDKに影響を与える、より広範な特異性を持つ別のCDK阻害剤。

ロスコビチン: CDK1、CDK2、およびCDK5を標的とするCDK阻害剤。

フラボピリドール: CDK1、CDK2、CDK4、およびCDK9に対する活性を示す、パンCDK阻害剤。Ro 3306は、CDK1に対するより高い選択性により、CDK1特異的な機能と治療的応用を研究するための貴重なツールとなっています .

生物活性

Ro-3306 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in regulating the cell cycle, particularly during the G2/M phase transition. This compound has garnered attention for its diverse biological activities, including anti-tumorigenic effects, apoptosis induction, and potential antiviral properties. This article summarizes key findings from various studies regarding the biological activity of this compound, supported by data tables and case studies.

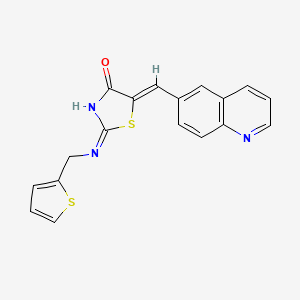

- Chemical Name : 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone

- Purity : ≥98%

- K_i Values :

- CDK1: 35-240 nM

- CDK2: 0.89-1.32 μM

- CDK3: 0.03 μM

- CDK4: >2 μM

This compound exerts its effects primarily by inhibiting CDK1, leading to cell cycle arrest and apoptosis. The inhibition of CDK1 results in:

- G2/M phase arrest

- Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1)

- Upregulation of pro-apoptotic proteins (e.g., Bax)

- Enhanced p53 signaling pathways

Anti-Tumorigenic Effects

Several studies have demonstrated the anti-tumorigenic effects of this compound across different cancer types:

Case Study: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines OVCAR5 and SKOV3. The results indicated:

- Colony Formation : A dose-dependent reduction in colony formation was observed, with a decrease of 66.12% in OVCAR5 and 52.5% in SKOV3 at 25 µM concentration.

| Cell Line | Control Colony Formation | Colony Formation (25 µM this compound) | Reduction (%) |

|---|---|---|---|

| OVCAR5 | 100% | 33.88% | 66.12 |

| SKOV3 | 100% | 47.5% | 52.5 |

- Cell Cycle Analysis : Treatment with this compound shifted cells from G1 to G2 phase:

| Cell Line | G1 Phase (%) Control | G1 Phase (%) (25 µM this compound) | G2 Phase Increase (%) |

|---|---|---|---|

| OVCAR5 | 55.54 | 22.04 | +35.75 |

| SKOV3 | 57.94 | 29.20 | +34.55 |

- Apoptosis Induction : Increased activity of cleaved caspases was noted, indicating apoptosis through both extrinsic and intrinsic pathways.

Additional Findings

This compound has also shown efficacy in other cancers:

- Breast Cancer : Inhibition of CDK1 resulted in reduced proliferation and enhanced apoptosis.

- Lung Cancer : Similar mechanisms were observed, demonstrating the broad applicability of this compound as an anti-cancer agent.

Antiviral Activity

Recent research has highlighted the potential of this compound as an antiviral agent against influenza virus:

- Mechanism : this compound inhibits viral replication by directly binding to viral PB2 protein and affecting host CDK1's role in viral mRNA splicing.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

| Activity Type | Description |

|---|---|

| CDK Inhibition | Selectively inhibits CDK1, leading to cell cycle arrest and apoptosis |

| Anti-Tumorigenic | Reduces proliferation and induces apoptosis in various cancer cell lines |

| Antiviral | Exhibits anti-influenza activity by inhibiting viral replication |

| Cell Cycle Impact | Induces G2/M phase arrest and alters cell cycle distribution |

特性

IUPAC Name |

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMRFUGOINFDQ-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of Ro-3306?

A1: this compound specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]

Q2: How does this compound interact with CDK1?

A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]

Q3: What are the downstream effects of CDK1 inhibition by this compound?

A3: this compound-mediated CDK1 inhibition leads to:

- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]

- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]

- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]

- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]

Q4: Does this compound affect the expression of CDK1 itself?

A4: While this compound primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]

Q5: What are the in vitro effects of this compound on cancer cells?

A5: this compound exhibits anti-tumorigenic effects in various cancer cell lines, including:

- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]

- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]

- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]

Q6: What are the in vivo effects of this compound in preclinical models?

A6: Studies using xenograft mouse models demonstrate:

- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]

- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]

Q7: Are there any observed side effects of this compound in preclinical studies?

A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []

Q8: What are the potential therapeutic applications of this compound?

A8: Given its anti-tumorigenic effects, this compound holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]

Q9: What are the limitations of using this compound?

A9: Despite its potential, limitations include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。